N-[1-(furan-2-yl)ethyl]hydroxylamine
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Overview
Description
N-[1-(furan-2-yl)ethyl]hydroxylamine: is a chemical compound with the molecular formula C6H9NO2 and a molecular weight of 127.14 g/mol This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to an ethyl group that is further bonded to a hydroxylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(furan-2-yl)ethyl]hydroxylamine typically involves the reaction of furan-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous medium at room temperature, leading to the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-[1-(furan-2-yl)ethyl]hydroxylamine can undergo oxidation reactions to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of nitroso compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
N-[1-(furan-2-yl)ethyl]hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-yl)ethyl]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
- N,N-Diethylhydroxylamine
- N,N-Dimethylhydroxylamine
- 3-(Aminomethyl)furan hydrochloride
Comparison:
- N-[1-(furan-2-yl)ethyl]hydroxylamine is unique due to the presence of the furan ring, which imparts specific chemical properties and reactivity.
- N,N-Diethylhydroxylamine and N,N-Dimethylhydroxylamine lack the furan ring, making them less reactive in certain types of chemical reactions.
- 3-(Aminomethyl)furan hydrochloride contains a furan ring but differs in the functional group attached, leading to different reactivity and applications .
Biological Activity
N-[1-(furan-2-yl)ethyl]hydroxylamine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological evaluations, and pharmacological properties of this compound, drawing from recent studies and literature.
Chemical Structure and Synthesis
This compound can be synthesized through various methods, often involving the reaction of furan derivatives with hydroxylamine. The structure features a furan ring, which is known for its diverse biological properties, combined with an ethyl group and a hydroxylamine functional group. This unique structure may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, focusing on its antimicrobial, anticancer, and antioxidant properties.
Antimicrobial Activity
Research indicates that compounds containing furan moieties exhibit significant antimicrobial activity. For instance, derivatives of furan have shown effectiveness against various bacterial strains:
Compound | MIC (mg/mL) | Bacterial Strain |
---|---|---|
This compound | 0.0195 | E. coli |
This compound | 0.0048 | Bacillus mycoides |
This compound | 0.039 | C. albicans |
These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains.
Anticancer Activity
The anticancer potential of furan derivatives has also been documented extensively. In a recent study, various furan derivatives were tested against multiple cancer cell lines:
Compound | Cell Line | IC50 (nM) |
---|---|---|
This compound | HeLa | 24 |
This compound | Molt4/C8 | 22 |
These results indicate that the compound exhibits promising growth inhibition against cancer cells, highlighting its potential as an anticancer agent.
Case Studies
Several case studies have highlighted the efficacy of furan-based compounds in clinical settings:
- Antimicrobial Efficacy : A study demonstrated that this compound showed complete inhibition of E. coli within 8 hours, suggesting rapid action against bacterial infections.
- Cytotoxicity Tests : In vitro cytotoxicity assays revealed that the compound selectively inhibited cancer cell proliferation while exhibiting low toxicity to normal cells.
- Mechanistic Studies : Further investigations into the mechanism of action revealed that this compound may induce apoptosis in cancer cells through the activation of intrinsic pathways.
Pharmacological Properties
The pharmacological properties of this compound include:
- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which can help mitigate oxidative stress-related diseases.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit key enzymes involved in metabolic pathways relevant to cancer and microbial resistance.
Properties
IUPAC Name |
N-[1-(furan-2-yl)ethyl]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-5(7-8)6-3-2-4-9-6/h2-5,7-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFFDDLGEYKSJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587641 |
Source
|
Record name | 1-(Furan-2-yl)-N-hydroxyethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20587641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123606-36-0 |
Source
|
Record name | 1-(Furan-2-yl)-N-hydroxyethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20587641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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